REACTION_CXSMILES
|
[Si:1]([O:8][CH2:9][CH2:10][NH:11][C:12](=[O:18])[O:13][C:14]([CH3:17])([CH3:16])[CH3:15])([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].[CH2:19](Br)[C:20]#[CH:21].[H-].[Na+]>CN(C=O)C>[Si:1]([O:8][CH2:9][CH2:10][N:11]([CH2:21][C:20]#[CH:19])[C:12](=[O:18])[O:13][C:14]([CH3:17])([CH3:16])[CH3:15])([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCCNC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
800 μL
|
Type
|
reactant
|
Smiles
|
C(C#C)Br
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
for 1 hr at RT (the reaction mixture turned gradually deep
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
Then the mixture was poured onto ice water
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material was chromatographed over silica gel
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCCN(C(OC(C)(C)C)=O)CC#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 650 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |